ADX71441: A Technical Guide to its Mechanism of Action as a GABAB Receptor Positive Allosteric Modulator
ADX71441: A Technical Guide to its Mechanism of Action as a GABAB Receptor Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ADX71441 is a potent, selective, and orally bioavailable small molecule that acts as a positive allosteric modulator (PAM) of the gamma-aminobutyric acid (GABA) type B (GABAB) receptor. By binding to a site on the receptor distinct from the endogenous ligand GABA, ADX71441 potentiates the receptor's response to GABA. This allosteric modulation offers a promising therapeutic approach, potentially providing a more refined and safer pharmacological profile compared to direct GABAB receptor agonists like baclofen. Preclinical studies have demonstrated the efficacy of ADX71441 in a variety of models for neurological and psychiatric disorders, including alcohol use disorder, anxiety, pain, and overactive bladder. This document provides a comprehensive overview of the mechanism of action of ADX71441, supported by quantitative data from key preclinical studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Positive Allosteric Modulation of the GABAB Receptor
ADX71441's primary mechanism of action is the positive allosteric modulation of the GABAB receptor.[1] The GABAB receptor is a G-protein coupled receptor (GPCR) that mediates the inhibitory effects of GABA, the main inhibitory neurotransmitter in the central nervous system. As a PAM, ADX71441 does not activate the GABAB receptor directly but enhances the receptor's response to the binding of GABA.[2] This leads to a greater and more prolonged inhibitory signal. This mechanism is believed to offer a significant advantage over orthosteric agonists by respecting the natural physiological patterns of GABA release, potentially leading to fewer side effects and a reduced likelihood of tolerance.[3]
The GABAB receptor is a heterodimer composed of GABAB1 and GABAB2 subunits. Upon activation by GABA, the receptor couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This activation also leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing hyperpolarization of the neuron and a decrease in neuronal excitability. Additionally, GABAB receptor activation inhibits voltage-gated calcium channels (VGCCs), which in turn reduces the release of neurotransmitters from the presynaptic terminal.
Preclinical Efficacy and Quantitative Data
ADX71441 has demonstrated significant efficacy in a range of preclinical models, highlighting its therapeutic potential across several indications. The following tables summarize the key quantitative findings from these studies.
Alcohol Use Disorder
In models of alcohol consumption, ADX71441 has been shown to reduce alcohol intake and seeking behaviors.
| Experimental Model | Species | Dose Range (mg/kg, p.o.) | Key Findings | Reference |
| Drinking-in-the-Dark (Binge Drinking) | Mouse | 3, 10, 30 | Dose-dependent suppression of alcohol intake, with 80% reduction at 10 and 30 mg/kg.[4] | Hwa et al., 2014[5] |
| Intermittent Access to Alcohol (Chronic Dependence) | Mouse | 3, 10, 17 | Dose-dependent suppression of alcohol intake, achieving a 70% reduction at 17 mg/kg. | Hwa et al., 2014 |
| Alcohol Self-Administration (Dependence) | Rat | 1, 3, 10, 30 (i.p.) | Dose-dependently decreased alcohol self-administration in both dependent and non-dependent rats, with higher potency in dependent animals. A >80% reduction was seen at 10 mg/kg in non-dependent rats. | Augier et al., 2017 |
| Cue- and Stress-Induced Alcohol Seeking | Rat | 3 (i.p.) | Blocked both cue- and stress-induced relapse to alcohol seeking. | Augier et al., 2017 |
Anxiety and Pain
ADX71441 has shown anxiolytic and analgesic properties in various rodent models.
| Experimental Model | Species | Dose Range (mg/kg, p.o.) | Key Findings | Reference |
| Marble Burying Test (Anxiety) | Mouse | 3 | Anxiolytic-like profile observed at a minimum effective dose of 3 mg/kg. | Kalinichev et al., 2017 |
| Elevated Plus Maze (Anxiety) | Mouse, Rat | 3 | Anxiolytic-like profile observed at a minimum effective dose of 3 mg/kg in both species. | Kalinichev et al., 2017 |
| Acetic Acid-Induced Writhing (Visceral Pain) | Mouse | Not specified | Reduced visceral pain-associated behaviors. | Kalinichev et al., 2017 |
| Bladder Pain Model | Rat | Not specified (i.p.) | Produced a dose-dependent decrease in the viscero-motor response to bladder distension. | Kannampalli et al., 2017 |
Overactive Bladder
The compound has also been evaluated for its potential in treating overactive bladder.
| Experimental Model | Species | Dose Range (mg/kg) | Route | Key Findings | Reference |
| Furosemide-Induced Micturition | Mouse | 1, 3, 10 | p.o. | At 10 mg/kg, increased urinary latencies and reduced the number of urinary events. | Kalinichev et al., 2014 |
| Acetic Acid-Induced Overactive Bladder | Guinea Pig | 1, 3 | i.v. | Increased intercontraction interval and bladder capacity, and reduced micturition frequency. | Kalinichev et al., 2014 |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of the experimental protocols for key studies investigating ADX71441.
Alcohol Drinking Models (Hwa et al., 2014)
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Animals: Male C57BL/6J mice.
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Drinking-in-the-Dark (DID) Protocol:
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Mice were singly housed with ad libitum access to food and water.
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Three hours into the dark cycle, the water bottle was replaced with a 20% ethanol solution for 2-4 hours.
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This procedure was repeated for three consecutive days.
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On the fourth day, mice were administered ADX71441 (3, 10, or 30 mg/kg, p.o.) or vehicle 30 minutes before access to ethanol.
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Ethanol and water consumption were measured at various time points.
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Intermittent Access (IA) to Alcohol Protocol:
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Mice had 24-hour access to two bottles, one with 20% ethanol and one with water, every other day for 4 weeks.
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On the test day, mice received ADX71441 (3, 10, or 17 mg/kg, p.o.) or vehicle 30 minutes before the 24-hour alcohol access period.
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Ethanol and water intake were measured.
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Anxiety Models (Kalinichev et al., 2017)
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Animals: Male C57BL/6 mice or Sprague-Dawley rats.
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Marble Burying Test (Mice):
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Mice were individually placed in a cage containing 20 marbles evenly spaced on top of 5 cm of bedding.
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ADX71441 or vehicle was administered orally 60 minutes before the test.
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The number of marbles buried (at least two-thirds covered by bedding) was counted after a 30-minute session.
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Elevated Plus Maze (Mice and Rats):
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The apparatus consisted of two open arms and two closed arms elevated above the floor.
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Animals were administered ADX71441 or vehicle orally 60 minutes prior to the test.
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Each animal was placed in the center of the maze, and the time spent in and the number of entries into the open and closed arms were recorded for 5 minutes.
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Pharmacokinetics and Brain Penetrance
ADX71441 is orally bioavailable and penetrates the brain, which is essential for its effects on the central nervous system. A pharmacokinetic study in male C57BL/6J mice following a single oral dose of 10 mg/kg revealed that plasma concentrations of ADX71441 increased rapidly, reaching a peak concentration (Cmax) of 673 ± 50 ng/mL at 2 hours post-administration. The terminal half-life was estimated to be 5 hours.
Clinical Development and Future Directions
A Phase 1 clinical trial for ADX71441 was planned, with growth hormone levels intended to be used as a biomarker for target engagement. However, in 2019, Indivior, a partner in the development of ADX71441 for addiction, announced the cessation of its development for this indication, with a decision to focus on other GABAB PAM compounds. The future clinical development of ADX71441 for other potential indications remains to be determined.
References
- 1. ADX71441, a novel, potent and selective positive allosteric modulator of the GABA(B) receptor, shows efficacy in rodent models of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The GABAB Positive Allosteric Modulator ADX71441 Attenuates Alcohol Self-Administration and Relapse to Alcohol Seeking in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Addex therapeutics :: Addex and Indivior to Accelerate Additional GABAB PAM Compounds for Addiction as Indivior Elects to Stop Development of ADX71441 [addextherapeutics.com]
- 4. researchgate.net [researchgate.net]
- 5. Reduction of excessive alcohol drinking by a novel GABAB receptor positive allosteric modulator ADX71441 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
